molecular formula C22H20ClNOS B11544251 4-{[(4-chlorophenyl)sulfanyl]methyl}-N-(3,4-dimethylphenyl)benzamide

4-{[(4-chlorophenyl)sulfanyl]methyl}-N-(3,4-dimethylphenyl)benzamide

Cat. No.: B11544251
M. Wt: 381.9 g/mol
InChI Key: WGGKXAGVFWDPGD-UHFFFAOYSA-N
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Description

4-{[(4-CHLOROPHENYL)SULFANYL]METHYL}-N~1~-(3,4-DIMETHYLPHENYL)BENZAMIDE is a complex organic compound with the molecular formula C21H20ClNOS This compound is characterized by the presence of a chlorophenyl group, a sulfanyl group, and a dimethylphenyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(4-CHLOROPHENYL)SULFANYL]METHYL}-N~1~-(3,4-DIMETHYLPHENYL)BENZAMIDE typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-chlorobenzyl chloride, 3,4-dimethylaniline, and thiophenol.

    Formation of Intermediate: The first step involves the reaction of 4-chlorobenzyl chloride with thiophenol to form 4-chlorophenyl sulfide.

    Amidation Reaction: The intermediate 4-chlorophenyl sulfide is then reacted with 3,4-dimethylaniline in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product, 4-{[(4-CHLOROPHENYL)SULFANYL]METHYL}-N~1~-(3,4-DIMETHYLPHENYL)BENZAMIDE.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to increase yield and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

4-{[(4-CHLOROPHENYL)SULFANYL]METHYL}-N~1~-(3,4-DIMETHYLPHENYL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H~2~O~2~) or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reagents like sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-{[(4-CHLOROPHENYL)SULFANYL]METHYL}-N~1~-(3,4-DIMETHYLPHENYL)BENZAMIDE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.

    Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.

    Materials Science: It is explored for its potential use in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-{[(4-CHLOROPHENYL)SULFANYL]METHYL}-N~1~-(3,4-DIMETHYLPHENYL)BENZAMIDE involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[(4-Chlorophenyl)sulfanyl]methyl}benzamide
  • 5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide

Uniqueness

4-{[(4-CHLOROPHENYL)SULFANYL]METHYL}-N~1~-(3,4-DIMETHYLPHENYL)BENZAMIDE is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific research and industrial applications.

Properties

Molecular Formula

C22H20ClNOS

Molecular Weight

381.9 g/mol

IUPAC Name

4-[(4-chlorophenyl)sulfanylmethyl]-N-(3,4-dimethylphenyl)benzamide

InChI

InChI=1S/C22H20ClNOS/c1-15-3-10-20(13-16(15)2)24-22(25)18-6-4-17(5-7-18)14-26-21-11-8-19(23)9-12-21/h3-13H,14H2,1-2H3,(H,24,25)

InChI Key

WGGKXAGVFWDPGD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CSC3=CC=C(C=C3)Cl)C

Origin of Product

United States

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